

4-Fluoro-4'-methylbenzophenone molecular structure and formula

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Compound of Interest

Compound Name: **4-Fluoro-4'-methylbenzophenone**

Cat. No.: **B1335496**

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An In-Depth Technical Guide to **4-Fluoro-4'-methylbenzophenone**

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties and synthesis of key chemical entities is paramount. This guide provides a detailed overview of **4-Fluoro-4'-methylbenzophenone**, a substituted benzophenone with applications in organic synthesis and materials science.

Molecular Structure and Formula

4-Fluoro-4'-methylbenzophenone is a diarylketone featuring a benzophenone core structure. One phenyl ring is substituted with a fluorine atom at the para-position (position 4), and the other phenyl ring is substituted with a methyl group, also at the para-position (position 4').

IUPAC Name: (4-fluorophenyl)(4-methylphenyl)methanone CAS Number: 530-46-1 Molecular Formula: C₁₄H₁₁FO

The presence of the fluorine atom and the methyl group at the para positions of the two phenyl rings influences the molecule's electronic properties, lipophilicity, and stability, making it a valuable building block in the synthesis of more complex molecules.^[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **4-Fluoro-4'-methylbenzophenone**.

Table 1: General Physicochemical Properties

Property	Value	Reference
Molecular Weight	214.23 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[3][4]
Melting Point	98-99 °C	[5]
Boiling Point	334.8 ± 25.0 °C (Predicted)	[5]
Solubility	Sparingly soluble in water, soluble in methanol	[6][7]

Table 2: Spectroscopic Data

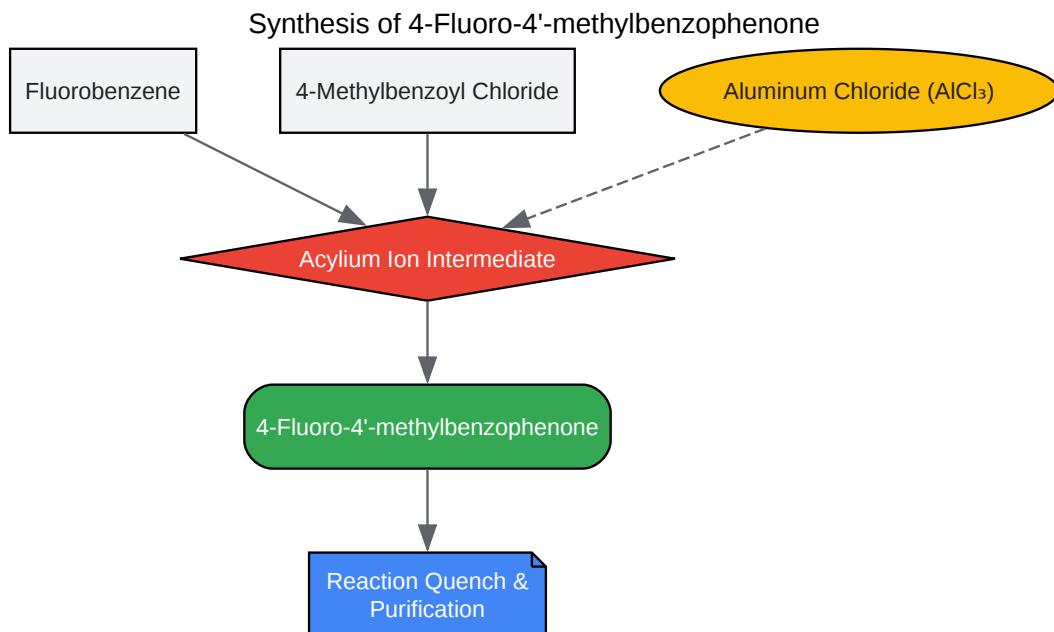
Technique	Key Data Points
¹ H NMR	Spectral data available, but specific shifts can vary with solvent.
¹³ C NMR	Spectral data available, but specific shifts can vary with solvent.
FTIR	Characteristic peaks for C=O (ketone), C-F, and aromatic C-H stretches are expected.
Mass Spec.	Molecular ion peak (M ⁺) expected at m/z 214.23.

Note: For detailed spectra, refer to spectral databases such as SpectraBase.[8]

Synthesis of 4-Fluoro-4'-methylbenzophenone

The primary method for synthesizing **4-Fluoro-4'-methylbenzophenone** is through a Friedel-Crafts acylation reaction. This involves the reaction of fluorobenzene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]

Synthesis Workflow Diagram



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Caption: Friedel-Crafts acylation workflow for the synthesis of **4-Fluoro-4'-methylbenzophenone**.

Detailed Experimental Protocol (Adapted from a similar procedure)

The following protocol is a representative example for a Friedel-Crafts acylation and can be adapted for the synthesis of **4-Fluoro-4'-methylbenzophenone**.

Materials:

- Anhydrous aluminum chloride (AlCl_3)

- Fluorobenzene
- 4-Methylbenzoyl chloride
- Methylene chloride (CH_2Cl_2) (anhydrous)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice bath
- Round-bottomed flask with a reflux condenser and an addition funnel
- Separatory funnel

Procedure:

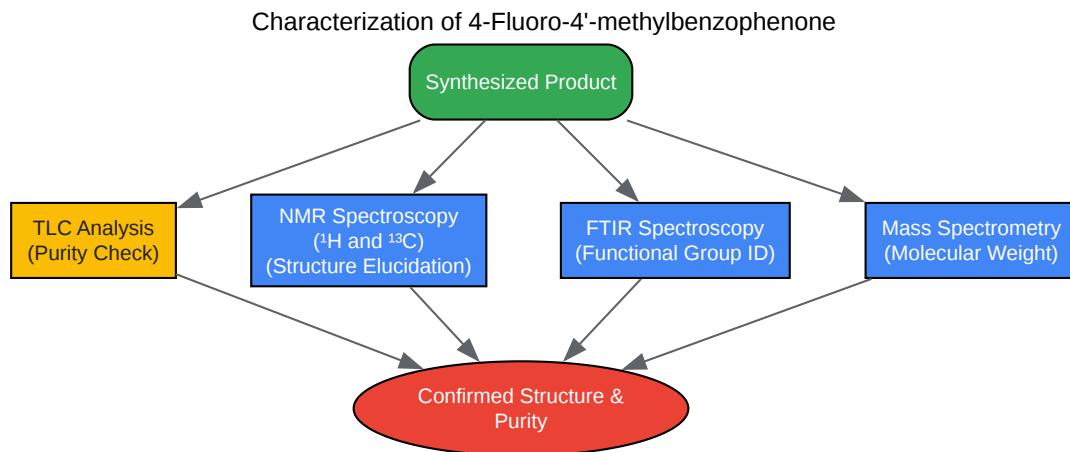
- In a clean, dry 100-mL round-bottomed flask equipped with a reflux condenser and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and 15 mL of anhydrous methylene chloride.
- Cool the mixture to 0°C in an ice/water bath.
- Prepare a solution of 4-methylbenzoyl chloride (1.1 equivalents) in 10 mL of anhydrous methylene chloride and add it to the addition funnel.
- Add the 4-methylbenzoyl chloride solution dropwise to the aluminum chloride suspension over a period of 10 minutes with continuous stirring.
- Following the addition, prepare a solution of fluorobenzene (1.0 equivalent) in 10 mL of anhydrous methylene chloride and add it to the addition funnel.
- Add the fluorobenzene solution dropwise to the reaction mixture in the same manner.
- After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice.
- Transfer the mixture to a separatory funnel and collect the organic layer.
- Extract the aqueous layer with an additional 20 mL of methylene chloride.
- Combine the organic layers and wash them with two portions of saturated sodium bicarbonate solution, followed by drying over anhydrous magnesium sulfate.
- Filter the solution to remove the drying agent.
- Remove the methylene chloride solvent by rotary evaporation to yield the crude product.
- The crude product can be further purified by recrystallization or column chromatography.

Characterization Methods

To confirm the identity and purity of the synthesized **4-Fluoro-4'-methylbenzophenone**, a combination of analytical techniques is employed.

Characterization Workflow Diagram



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Caption: Analytical workflow for the characterization of **4-Fluoro-4'-methylbenzophenone**.

Experimental Protocols for Characterization

- Thin Layer Chromatography (TLC):
 - Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) can be used.
 - Stationary Phase: Silica gel plates.
 - Visualization: UV light.
 - Procedure: Dissolve a small amount of the crude and purified product in a suitable solvent. Spot the solutions on a TLC plate and develop the plate in the mobile phase. Compare the R_f values to assess purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Solvent: Deuterated chloroform ($CDCl_3$) is a common solvent.

- Procedure: Prepare a dilute solution of the purified product in the deuterated solvent. Acquire ^1H and ^{13}C NMR spectra. The resulting spectra should be consistent with the structure of **4-Fluoro-4'-methylbenzophenone**.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
 - Procedure: Obtain the IR spectrum and identify the characteristic absorption bands for the ketone C=O stretch, the C-F stretch, and the aromatic C-H and C=C stretches.
- Mass Spectrometry (MS):
 - Ionization Method: Electron Impact (EI) is a common method.
 - Procedure: Introduce the sample into the mass spectrometer. The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Applications

4-Fluoro-4'-methylbenzophenone serves as a versatile intermediate in organic synthesis. It is utilized as a building block for the preparation of pharmaceuticals and agrochemicals.^[2] Additionally, its benzophenone core suggests potential applications as a photoinitiator in polymerization reactions and as a UV absorber.^[2]

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